molecular formula C12H15NO4 B554497 Z-D-Meala-OH CAS No. 68223-03-0

Z-D-Meala-OH

Cat. No. B554497
CAS RN: 68223-03-0
M. Wt: 237,26 g/mole
InChI Key: QGEQKVZQPWSOTI-SECBINFHSA-N
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Description

“Z-D-Meala-OH” is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . It is used for laboratory research purposes .


Synthesis Analysis

While specific synthesis methods for “Z-D-Meala-OH” were not found in the search results, it’s worth noting that computational chemical synthesis analysis and pathway design have transformed from a complex problem to a regular process of structural simplification . Today, computers can predict viable syntheses leading to complex targets .


Molecular Structure Analysis

The IUPAC name for “Z-D-Meala-OH” is (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid . The InChI is 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 . The Canonical SMILES is CC(C(=O)O)N©C(=O)OCC1=CC=CC=C1 and the Isomeric SMILES is CC@HO)N©C(=O)OCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

“Z-D-Meala-OH” has a molecular weight of 237.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass is 237.10010796 g/mol and the Monoisotopic Mass is also 237.10010796 g/mol . The Topological Polar Surface Area is 66.8 Ų . The Heavy Atom Count is 17 .

Scientific Research Applications

  • Biochemical Research
    • Z-D-MeAla-OH is an alanine derivative .
    • It has been commercially used as ergogenic supplements .
    • They influence the secretion of anabolic hormones, supply of fuel during exercise .
  • Nanomaterials for Bio-Applications

    • Mesoporous silica nanomaterials have been studied as bio-materials, such as carriers for controlled bio-active principles delivery .
    • They exhibit greater capacity for drugs loading and insure a controlled bio-active compound release .
    • These nanomaterials have earned increasing interest due to their substantial capability to be used in tumors treatment and imaging .
  • Biomedical Applications of Layered Double Hydroxides (LDHs)

    • LDHs have been widely explored as promising nanoagents for various kinds of biomedical applications .
    • They have versatile physicochemical advantages including excellent biocompatibility, pH-sensitive biodegradability, highly tunable chemical composition and structure, and ease of composite formation with other materials .
  • Gold Nanozymes for Biomedical Applications

    • Gold nanoparticles have demonstrated excellent enzyme-mimicking activities .
    • They are excellent candidates when compared with biological enzymes for applications in biomedicine or biochemical analyses .
  • Biomedical Applications of Carbon Nanotubes (CNTs)

    • Recently, carbon nanotubes (CNTs) have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics .
    • This is because multi-walled carbon nanotubes (MWCNTs) are more durable and possess high electrical and thermal conductivity .
  • Metabolomics Biotechnology

    • Metabolomics, as an important part of systems biology, mainly analyzes substances such as blood, urine, and feces, and then studies small molecule metabolites of various metabolic pathway matrices and products .
    • Techniques involved in metabolomics methods include nuclear magnetic resonance, mass spectrometry (MS), and chromatography .
  • Smart Hydrogels for Biomedical Applications

    • Smart hydrogels are designed according to the inherent property of hydrogel and the molecular constructure, to meet the detailed and trivial demand of the practical biomedical applications .
    • Generally, physical stimuli such as temperature, light, and electricity are used .

Safety And Hazards

“Z-D-Meala-OH” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQKVZQPWSOTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426401
Record name Z-D-MEALA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Meala-OH

CAS RN

68223-03-0
Record name Z-D-MEALA-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N NAKAMIZO, M NAKAMURA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… ZD—MeAla—CHZCI (21) was prepared from ZD—MeAla—OH (20) obtained by saponification of 19 in the same manner as described for l~—3; The product was obtained as an oil. TLC…
Number of citations: 1 www.jstage.jst.go.jp

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